molecular formula C23H30N2O3S B11341341 1-[(3-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11341341
M. Wt: 414.6 g/mol
InChI Key: WXFHXOFAHQDJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic and aliphatic substituents

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl and carboxamide groups, and the attachment of the aromatic substituents. Common synthetic routes may involve the use of reagents such as sulfonyl chlorides, amines, and carboxylic acids under specific reaction conditions like elevated temperatures and the presence of catalysts. Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the piperidine ring can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its structure suggests potential pharmacological activity, possibly as an inhibitor of certain enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar compounds to 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with sulfonyl and carboxamide groups These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)21-9-4-5-10-22(21)24-23(26)20-11-13-25(14-12-20)29(27,28)16-19-8-6-7-18(3)15-19/h4-10,15,17,20H,11-14,16H2,1-3H3,(H,24,26)

InChI Key

WXFHXOFAHQDJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.